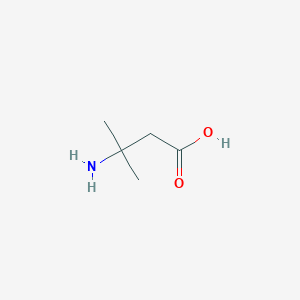

3-Amino-3-methylbutanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-5(2,6)3-4(7)8/h3,6H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQAIWOMJQWGSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375421 | |

| Record name | 3-amino-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-05-8 | |

| Record name | 3-amino-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-3-METHYLBUTANOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 3-Amino-3-methylbutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-methylbutanoic acid, also known as β-aminoisovaleric acid, is a non-proteinogenic β-amino acid. Its structure, featuring a quaternary α-carbon, imparts unique conformational properties, making it a valuable building block in the synthesis of peptidomimetics, pharmaceuticals, and other bioactive molecules. The incorporation of this amino acid can enhance metabolic stability and introduce specific structural constraints in peptide-based drugs. This technical guide provides a comprehensive overview of the chemical synthesis and characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical suppliers and databases.[1][2][3][4]

| Property | Value |

| CAS Number | 625-05-8[1][2][3] |

| Molecular Formula | C₅H₁₁NO₂[1][2] |

| Molecular Weight | 117.15 g/mol [1][2] |

| Melting Point | 232-233 °C[3] |

| Appearance | White to off-white crystalline solid or powder |

| IUPAC Name | This compound[1] |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through established methods for α,α-disubstituted amino acid synthesis, primarily the Bucherer-Bergs and Strecker syntheses, both of which utilize acetone (B3395972) as the starting material.

Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction is a two-step process that first involves the formation of a hydantoin (B18101) intermediate from a ketone, followed by hydrolysis to yield the desired amino acid. For this compound, the intermediate is 5,5-dimethylhydantoin (B190458).

Workflow for Bucherer-Bergs Synthesis

Caption: Workflow for the Bucherer-Bergs synthesis of this compound.

Experimental Protocols:

Step 1: Synthesis of 5,5-Dimethylhydantoin

This protocol is adapted from a well-established procedure for the synthesis of 5,5-dimethylhydantoin.

-

Materials:

-

Acetone cyanohydrin (1 mole)

-

Ammonium (B1175870) carbonate (1.31 moles)

-

Water

-

Diethyl ether

-

-

Procedure:

-

In a suitable reaction vessel, thoroughly mix acetone cyanohydrin and freshly powdered ammonium carbonate.

-

Warm the mixture on a steam bath, preferably in a fume hood, and stir continuously with a thermometer. The reaction is typically initiated at around 50°C and maintained between 68-80°C for approximately 3 hours.

-

To drive the reaction to completion and decompose any excess ammonium carbonate, increase the temperature to 90°C and hold until gas evolution ceases (approximately 30 minutes).

-

Cool the reaction mixture, which should solidify upon cooling.

-

Dissolve the solid residue in a minimal amount of hot water (e.g., 100 mL).

-

Treat the hot solution with activated charcoal to decolorize, and then filter it through a pre-heated filter to prevent premature crystallization.

-

Concentrate the filtrate by heating until crystals begin to form at the surface.

-

Cool the solution in an ice bath to induce crystallization.

-

Collect the white crystals of 5,5-dimethylhydantoin by suction filtration, wash with small portions of cold diethyl ether, and air dry.

-

Further crops of crystals can be obtained by concentrating the mother liquor. The product can be recrystallized from boiling water for higher purity.

-

Step 2: Hydrolysis of 5,5-Dimethylhydantoin to this compound

This is a general procedure for the alkaline hydrolysis of hydantoins.

-

Materials:

-

5,5-Dimethylhydantoin (1 mole)

-

Barium hydroxide (B78521) octahydrate (or Sodium Hydroxide)

-

Sulfuric acid (if using Ba(OH)₂) or Hydrochloric acid (if using NaOH)

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask, prepare a solution of 5,5-dimethylhydantoin in an aqueous solution of a strong base such as barium hydroxide or sodium hydroxide. The hydrolysis can be carried out by heating the mixture under reflux.

-

Heat the mixture in an autoclave or a sealed reaction vessel at a temperature above 130°C to facilitate the ring opening of the hydantoin.

-

After the reaction is complete (monitored by TLC or other appropriate methods), cool the reaction mixture.

-

If barium hydroxide was used, carefully neutralize the excess base and precipitate barium sulfate (B86663) by the dropwise addition of sulfuric acid. Filter off the barium sulfate precipitate.

-

If sodium hydroxide was used, neutralize the solution with hydrochloric acid to a pH between 5 and 8 to precipitate the amino acid.

-

Concentrate the resulting solution under reduced pressure to induce crystallization of the this compound.

-

The crude amino acid can be purified by recrystallization from a water/ethanol mixture.

-

Strecker Synthesis

The Strecker synthesis provides an alternative route to this compound, proceeding through an α-aminonitrile intermediate.

Workflow for Strecker Synthesis

Caption: Workflow for the Strecker synthesis of this compound.

Experimental Protocols:

Step 1: Synthesis of 2-Amino-2-methylpropanenitrile

This protocol is a general adaptation of the Strecker synthesis for a ketone.

-

Materials:

-

Acetone (1 mole)

-

Ammonium chloride (1.2 moles)

-

Sodium cyanide (1.1 moles)

-

Ammonia (B1221849) solution

-

Water

-

-

Procedure:

-

In a reaction vessel equipped with a stirrer and cooled in an ice bath, combine acetone and a solution of ammonium chloride in water.

-

Add a solution of sodium cyanide in water to the cooled mixture while stirring.

-

Add ammonia solution to the reaction mixture.

-

Allow the reaction to stir at a low temperature (e.g., 0-5°C) for several hours, and then let it stand at room temperature for an extended period (e.g., overnight) to ensure the formation of the aminonitrile.

-

The resulting aminonitrile can be extracted from the aqueous layer using an organic solvent like diethyl ether.

-

The organic extracts are then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude 2-Amino-2-methylpropanenitrile.

-

Step 2: Hydrolysis of 2-Amino-2-methylpropanenitrile

-

Materials:

-

2-Amino-2-methylpropanenitrile (1 mole)

-

Concentrated Hydrochloric Acid or Sulfuric Acid

-

Base for neutralization (e.g., ammonium hydroxide or sodium hydroxide)

-

-

Procedure:

-

Carefully add the crude 2-Amino-2-methylpropanenitrile to a concentrated acid solution (e.g., HCl or H₂SO₄).

-

Heat the mixture under reflux for several hours to effect the hydrolysis of the nitrile group to a carboxylic acid.

-

After cooling, carefully neutralize the reaction mixture with a base to the isoelectric point of the amino acid (typically pH 5-7) to precipitate the product.

-

Collect the precipitated this compound by filtration.

-

The product can be purified by recrystallization from a water/ethanol mixture.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section outlines the expected analytical data.

Spectroscopic Data

¹H NMR Spectroscopy (Expected Chemical Shifts in D₂O)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (gem-dimethyl) | ~1.2-1.4 | Singlet | 6H |

| -CH₂- | ~2.4-2.6 | Singlet | 2H |

Note: The amine (-NH₂) and carboxylic acid (-COOH) protons are typically not observed in D₂O due to deuterium (B1214612) exchange.

¹³C NMR Spectroscopy (Expected Chemical Shifts in D₂O)

| Carbon Atom | Chemical Shift (δ, ppm) |

| C =O (Carboxylic Acid) | ~175-180 |

| C (CH₃)₂ (Quaternary Carbon) | ~50-55 |

| -C H₂- | ~45-50 |

| -C H₃ (gem-dimethyl) | ~25-30 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Very broad band, overlapping with C-H stretches |

| N-H stretch (Amine) | 3300-3500 | Medium to weak, may be broad |

| C-H stretch (Alkyl) | 2850-3000 | Medium to strong |

| C=O stretch (Carboxylic Acid) | 1700-1725 | Strong, sharp |

| N-H bend (Amine) | 1550-1650 | Medium |

| C-N stretch (Amine) | 1000-1250 | Medium |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are listed below.[4]

| Adduct | Predicted m/z |

| [M+H]⁺ | 118.08626 |

| [M+Na]⁺ | 140.06820 |

| [M-H]⁻ | 116.07170 |

| [M+NH₄]⁺ | 135.11280 |

| [M+K]⁺ | 156.04214 |

Conclusion

This technical guide has provided detailed methodologies for the synthesis of this compound via the Bucherer-Bergs and Strecker reactions, including experimental protocols for the key steps. Furthermore, a comprehensive overview of the expected characterization data, including physicochemical properties and spectroscopic analysis, has been presented to aid researchers in the identification and quality control of this important β-amino acid. The workflows and data tables provided herein serve as a valuable resource for scientists and professionals engaged in drug development and peptide synthesis.

References

An In-depth Technical Guide to the Spectroscopic Data of 3-Amino-3-methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-3-methylbutanoic acid. Due to the limited availability of experimental spectra in public databases, this guide presents predicted spectroscopic data obtained from computational models. These predictions offer valuable insights into the structural characteristics of the molecule and serve as a reference for analytical studies. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a solid amino acid sample are also provided.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~2.5 | s | CH₂ |

| ~1.3 | s | 2 x CH₃ |

| Variable | br s | NH₂, COOH |

Note: Predicted spectra suggest these chemical shifts. The protons of the amine (NH₂) and carboxylic acid (COOH) groups are exchangeable and their signals can be broad and variable in position, often not observed depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O (Carboxylic Acid) |

| ~50 | Quaternary C (C-NH₂) |

| ~45 | CH₂ |

| ~28 | 2 x CH₃ |

Note: These are predicted chemical shifts and may vary from experimental values.

Table 3: Predicted Mass Spectrometry Data

The monoisotopic mass of this compound is 117.078978594 Da.[1] Predicted collision cross section (CCS) values provide information about the ion's shape in the gas phase.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 118.08626 | 124.1 |

| [M+Na]⁺ | 140.06820 | 131.0 |

| [M-H]⁻ | 116.07170 | 122.9 |

| [M+NH₄]⁺ | 135.11280 | 145.5 |

| [M+K]⁺ | 156.04214 | 130.8 |

Data obtained from computational predictions.[2]

Table 4: Expected Infrared (IR) Absorption Bands

While an experimental IR spectrum was not available, the characteristic vibrational frequencies for the functional groups present in this compound are well-established.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3000 (broad) | O-H stretch | Carboxylic Acid |

| 3100 - 3000 | N-H stretch | Amino Group |

| 2975 - 2850 | C-H stretch | Alkyl Groups |

| 1710 - 1680 | C=O stretch | Carboxylic Acid |

| 1650 - 1580 | N-H bend | Amino Group |

| 1470 - 1430 | C-H bend | CH₂ |

| 1380 - 1365 | C-H bend | gem-dimethyl |

| 1300 - 1200 | C-O stretch | Carboxylic Acid |

| 950 - 910 (broad) | O-H bend | Carboxylic Acid |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Weigh approximately 5-10 mg of dry this compound powder.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄). D₂O is often preferred for amino acids to exchange labile protons.

-

Transfer the solution to a standard 5 mm NMR tube.

-

If necessary, add a small amount of an internal standard, such as Trimethylsilylpropanoic acid (TSP) or 1,4-Dioxane, for chemical shift referencing.

-

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

2.2 Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.

-

2.3 Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer, such as an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) instrument, often coupled with a mass analyzer like a Time-of-Flight (TOF) or Quadrupole.

-

Sample Preparation (ESI):

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with a small amount of acid (e.g., formic acid) or base to promote ionization.

-

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable ion signal.

-

Acquire the mass spectrum in either positive or negative ion mode. In positive mode, the [M+H]⁺ ion is typically observed, while in negative mode, the [M-H]⁻ ion is expected.

-

For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., m/z 118.086) and subject it to collision-induced dissociation (CID) to generate product ions.

-

-

Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion and any significant fragment ions.

-

Compare the measured mass-to-charge ratios with the theoretical values to confirm the elemental composition.

-

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of an amino acid.

Caption: Workflow for the spectroscopic characterization of this compound.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Amino-3-methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-methylbutanoic acid, a non-proteinogenic β-amino acid, is a molecule of growing interest in pharmaceutical and chemical research. Its structural uniqueness, featuring a quaternary carbon at the β-position, imparts distinct physicochemical characteristics that influence its biological activity and potential therapeutic applications. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with tabulated data for easy reference and generalized experimental protocols for their determination.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, informing decisions in drug design, formulation development, and synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C5H11NO2 | [1][2][3] |

| Molecular Weight | 117.15 g/mol | [1][2][4] |

| Melting Point | 232-233 °C | [2][3][4][5] |

| Boiling Point | 220.67 °C at 760 mmHg[5], 221 °C[2][3] | [2][3][5] |

| pKa (Predicted) | 3.69 ± 0.14 | [2][3] |

| LogP (Predicted) | -2.9 | [1] |

| Density | 1.070 g/cm³ | [2][3] |

| Solubility | Slightly soluble in water | [3] |

| Appearance | White solid | [2][3] |

| InChIKey | NFQAIWOMJQWGSS-UHFFFAOYSA-N | [1][2] |

| SMILES | CC(C)(CC(=O)O)N | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, standard methodologies for amino acids can be applied. The following outlines generalized protocols for key experimental determinations.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is rapidly increased to about 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

-

Determination of pKa (Acid Dissociation Constant)

The pKa values indicate the strength of the acidic and basic groups in an amino acid.

Methodology: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

-

Apparatus: A calibrated pH meter with a combination electrode and a magnetic stirrer. A burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) is used for titration.

-

Procedure:

-

The amino acid solution is placed in a beaker with the pH electrode and a stir bar.

-

The initial pH of the solution is recorded.

-

The titrant (NaOH) is added in small, precise increments.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued until the pH has risen significantly, passing through any equivalence points.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points on the titration curve. For this compound, one would expect to determine the pKa of the carboxylic acid group and the amino group.

-

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties.

Methodology: Shake-Flask Method

-

System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation of the two phases.

-

Sample Preparation: A known concentration of this compound is dissolved in the aqueous phase.

-

Procedure:

-

A known volume of the amino acid solution is mixed with an equal volume of the pre-saturated n-octanol in a separatory funnel.

-

The funnel is shaken vigorously for a set period to allow for partitioning of the solute between the two phases.

-

The mixture is then allowed to stand until the two phases have completely separated.

-

The concentration of the amino acid in both the aqueous and octanol (B41247) phases is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of the physicochemical properties of a novel amino acid like this compound.

Caption: General workflow for physicochemical characterization.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound. The presented data and generalized experimental protocols offer a foundational understanding for researchers and professionals engaged in the study and application of this unique β-amino acid. Further experimental validation of the predicted values is encouraged to build a more comprehensive profile of this promising molecule.

References

- 1. This compound | C5H11NO2 | CID 2760933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Protheragen [protheragen.ai]

- 3. 625-05-8 CAS MSDS (3-AMINO-3-METHYL-BUTYRIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 625-05-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. Page loading... [wap.guidechem.com]

Crystal Structure Analysis of 3-Amino-3-methylbutanoic Acid: A Methodological Overview

Despite a comprehensive search of scientific literature and crystallographic databases, a definitive crystal structure for 3-Amino-3-methylbutanoic acid has not been publicly reported. Therefore, this guide provides a generalized, in-depth technical overview of the methodologies and data presentation typically employed in the crystal structure analysis of a novel small organic molecule like this compound, intended for researchers, scientists, and drug development professionals.

This document outlines the standard experimental protocols, from synthesis and crystallization to X-ray diffraction and structure refinement, that would be necessary to determine the crystal structure of this compound. The data tables presented are illustrative examples based on typical values for similar small organic molecules.

Synthesis and Crystallization

The initial step in crystal structure analysis is the synthesis of the target compound and the growth of high-quality single crystals.

Synthesis

This compound can be synthesized through various organic chemistry routes. A common method involves the Strecker amino acid synthesis or modifications thereof, starting from a suitable ketone precursor. The purity of the synthesized compound is crucial and would be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

Crystallization

Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. For a small, polar molecule like this compound, several crystallization techniques would be explored:

-

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., water, ethanol, or a mixture) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystal growth.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within the crystal lattice.

Data Collection

A single crystal is mounted on a goniometer and placed in a focused beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. Modern diffractometers equipped with sensitive detectors (e.g., CCD or CMOS) collect thousands of these diffraction intensities at a controlled temperature, often cryogenic (e.g., 100 K), to minimize thermal vibrations of the atoms.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data using least-squares methods. The refinement process optimizes the atomic coordinates, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Data Presentation

The results of a crystal structure analysis are typically presented in a series of standardized tables. The following tables are illustrative of the data that would be generated for this compound.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Illustrative Value for this compound |

| Empirical formula | C₅H₁₁NO₂ |

| Formula weight | 117.15 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 5.8(1) Å, α = 90° |

| b = 10.2(2) Å, β = 105.3(4)° | |

| c = 12.5(3) Å, γ = 90° | |

| Volume | 715(3) ų |

| Z | 4 |

| Density (calculated) | 1.088 Mg/m³ |

| Absorption coefficient | 0.081 mm⁻¹ |

| F(000) | 256 |

| Crystal size | 0.30 x 0.20 x 0.10 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 5432 |

| Independent reflections | 1645 [R(int) = 0.045] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1645 / 0 / 102 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.125 |

| R indices (all data) | R1 = 0.062, wR2 = 0.135 |

| Largest diff. peak and hole | 0.35 and -0.25 e.Å⁻³ |

Table 2: Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Angle (°) |

| O1 - C1 | 1.25(3) | O1 - C1 - O2 | 125.1(2) |

| O2 - C1 | 1.26(3) | O1 - C1 - C2 | 117.5(2) |

| N1 - C3 | 1.49(3) | O2 - C1 - C2 | 117.4(2) |

| C1 - C2 | 1.52(3) | C1 - C2 - C3 | 112.3(2) |

| C2 - C3 | 1.54(3) | N1 - C3 - C2 | 109.5(2) |

| C3 - C4 | 1.53(3) | N1 - C3 - C4 | 110.1(2) |

| C3 - C5 | 1.53(3) | N1 - C3 - C5 | 109.8(2) |

| C4 - C3 - C5 | 111.2(2) |

Visualization of Experimental Workflow

The logical flow of a crystal structure analysis experiment can be visualized as follows:

An In-depth Technical Guide on the Natural Occurrence of 3-Amino-3-methylbutanoic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-methylbutanoic acid, more commonly known as β-aminoisobutyric acid (BAIBA), is a non-proteinogenic amino acid gaining significant attention for its role as a signaling molecule in metabolic regulation.[1] A catabolite of the essential amino acid valine and the pyrimidine (B1678525) nucleotide thymine, BAIBA is endogenously produced in mammals and its levels are dynamically regulated by physiological states such as exercise.[2][3] This technical guide provides a comprehensive overview of the natural occurrence of BAIBA, its biosynthetic pathways, quantitative levels in biological matrices, and its emerging role as a myokine that influences fat metabolism and insulin (B600854) sensitivity. Detailed analytical methodologies for its quantification and visualization of its metabolic and signaling pathways are presented to support further research and development in this area.

Natural Occurrence and Endogenous Production

This compound (BAIBA) is a metabolite found across various domains of life, from microorganisms to mammals.[4] In mammals, it is not obtained directly from the diet in significant amounts but is primarily a product of endogenous metabolism.

Biosynthesis in Mammals

Mammalian BAIBA exists as two stereoisomers, D-BAIBA and L-BAIBA, which originate from distinct metabolic pathways.[1]

-

D-BAIBA is produced in the cytosol as an intermediate in the catabolism of thymine , a pyrimidine base from DNA breakdown.[1][5]

-

L-BAIBA is generated in the mitochondria from the catabolism of the branched-chain amino acid L-valine .[1][5] The conversion of a valine-derived intermediate, methylmalonyl semialdehyde (L-MMS), to L-BAIBA is catalyzed by the mitochondrial enzyme 4-aminobutyrate aminotransferase (ABAT).[1][5]

While both enantiomers are produced, D-BAIBA is the predominant form found in human plasma and urine.[1] The production of BAIBA, particularly from muscle tissue, is significantly increased during physical exercise. This observation has led to its classification as a myokine—a substance released by muscle fibers that exerts endocrine or paracrine effects.[2][3] The exercise-induced increase in BAIBA is linked to the upregulation of the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha) in muscle, which is a master regulator of mitochondrial biogenesis.[2][6][7]

Occurrence in Microorganisms and Plants

Certain microorganisms, such as Pseudomonas aeruginosa, can be utilized for the biocatalytic synthesis of enantiomerically pure R(-)-3-aminoisobutyric acid from dihydrothymine.[8][9] While non-protein amino acids like Gamma-aminobutyric acid (GABA) are well-studied in plants for their roles in stress response and metabolism, specific data on the natural abundance and function of BAIBA in plants is less documented in readily available literature.[10]

Quantitative Data on Endogenous BAIBA Levels

The concentration of BAIBA in biological fluids is a key indicator of metabolic status and is influenced by factors such as exercise, genetics, and certain pathological conditions.

| Biological Matrix | Species | Condition | Enantiomer | Concentration Range | Reference |

| Plasma | Human | Resting (Baseline) | R-BAIBA | ~2-3 µM | [2] |

| Plasma | Human | Resting (Baseline) | S-BAIBA | ~2% of total BAIBA | [3] |

| Plasma | Human | Post-exercise (Acute) | R- and S-BAIBA | Significant Increase | [3] |

| Plasma | Human | Post-exercise (20 weeks training) | Total BAIBA | ~17% increase | [3] |

| Plasma | Mouse | Sedentary | Total BAIBA | Baseline | [3] |

| Plasma | Mouse | Post-exercise (3 weeks) | Total BAIBA | ~20% increase | [3] |

| Urine | Human | Normal | Total BAIBA | 3.4 - 17.7 µg/mg Creatinine | [11] |

| Urine | Human | Pathological (e.g., irradiation) | Total BAIBA | Markedly Increased | [12] |

Note: Concentrations can vary significantly between individuals and studies. The data presented are illustrative of typical reported values.

Metabolic and Signaling Pathways

BAIBA functions as a signaling molecule, primarily mediating the beneficial effects of exercise on other tissues, particularly adipose tissue and the liver.

Biosynthesis of L-BAIBA from Valine

The catabolism of L-valine in the mitochondria leads to the production of L-BAIBA. This pathway is a key source of exercise-induced BAIBA.

Caption: Mitochondrial biosynthesis of L-BAIBA from L-Valine.

PGC-1α-Mediated Signaling Pathway of BAIBA

Exercise stimulates PGC-1α in skeletal muscle, leading to BAIBA secretion. BAIBA then travels through the bloodstream to white adipose tissue (WAT), where it activates a "browning" program, and to the liver, where it promotes fatty acid oxidation.

Caption: BAIBA signaling from muscle to adipose tissue and liver.

Experimental Protocols: Quantification of BAIBA

Accurate quantification of BAIBA in biological samples is critical for research. Reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-mass spectrometry (LC-MS) are common methods.

General Workflow for BAIBA Quantification by LC-MS/MS

This workflow outlines the key steps from sample collection to data analysis for quantifying BAIBA in plasma or urine.

Caption: General experimental workflow for BAIBA quantification.

Detailed Methodology: LC-MS Analysis of Plasma BAIBA

The following protocol is a representative example based on established methods for amino acid analysis.[3][13][14]

-

Sample Preparation & Deproteinization:

-

Thaw 200 µL of plasma or urine samples on ice.

-

Add 20 µL of 35% (w/v) sulphosalicylic acid to the plasma sample to precipitate proteins.[3]

-

Vortex the mixture thoroughly.

-

Incubate at 4°C for 30 minutes.[3]

-

Centrifuge the samples at high speed (e.g., 11,000 x g) to pellet the precipitated proteins.[3]

-

Carefully collect the supernatant for analysis.

-

-

Chromatographic Separation (HPLC):

-

Column: Use a reversed-phase C18 column (e.g., Agilent Infinity Lab Poroshell 120, 2.7 µm).[13]

-

Mobile Phase A: 20 mM sodium phosphate, 20 mM sodium borate, 5 mM sodium azide, adjusted to pH 7.2 in HPLC-grade water.[13]

-

Mobile Phase B: A mixture of 45% acetonitrile, 45% methanol, and 10% water.[13]

-

Gradient Elution: Employ a gradient program starting with a high percentage of aqueous mobile phase A, gradually increasing the percentage of organic mobile phase B to elute analytes based on hydrophobicity.[13][14]

-

Column Temperature: Maintain at a constant temperature, for example, 34°C.[13]

-

-

Mass Spectrometry Detection (MS/MS):

-

Ionization: Use Electrospray Ionization (ESI) in positive mode.[15]

-

Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted and sensitive quantification.

-

Transitions: Specific precursor-to-product ion transitions for BAIBA and an internal standard must be determined and optimized.

-

-

Quantification:

-

Generate a standard curve using known concentrations of pure BAIBA standard.

-

An internal standard (e.g., a stable isotope-labeled version of BAIBA) should be added to all samples and standards to correct for variations in sample preparation and instrument response.

-

Calculate the concentration of BAIBA in the unknown samples by interpolating their peak area ratios (analyte/internal standard) from the standard curve.

-

Conclusion

This compound is an endogenously produced metabolite with a significant and expanding role in metabolic regulation. As a myokine released during exercise, it acts as a crucial signaling molecule, linking the physiological activity of muscle to systemic energy homeostasis, particularly in adipose tissue and the liver.[6] Its inverse correlation with cardiometabolic risk factors in humans highlights its potential as both a biomarker and a therapeutic target.[6] The detailed pathways and methodologies presented in this guide provide a foundation for researchers and drug development professionals to further explore the biology of BAIBA and harness its therapeutic potential for metabolic disorders.

References

- 1. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]

- 2. 3-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Acute Aerobic Exercise Leads to Increased Plasma Levels of R- and S-β-Aminoisobutyric Acid in Humans [frontiersin.org]

- 4. Human Metabolome Database: Showing metabocard for 3-Aminoisobutanoic acid (HMDB0003911) [hmdb.ca]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pparg coactivator 1 alpha - Wikipedia [en.wikipedia.org]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. Role of Gamma-Aminobutyric Acid in Plant Defense Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Aminoisobutyric Acid - Male Comprehensive Metabolic Performance Profile (Urine) Physicians Lab - Lab Results explained | HealthMatters.io [healthmatters.io]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. A novel, high throughput, and low-cost method for the detection of 40 amines relevant to inborn errors of metabolism, in under 60 min, using reverse phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 15. Beta-Aminoisobutyric Acid | C4H9NO2 | CID 64956 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 3-Amino-3-methylbutanoic Acid (CAS 625-05-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-methylbutanoic acid, with the CAS number 625-05-8, is a non-proteinogenic β-amino acid. Its structure is characterized by a gem-dimethyl substitution at the β-carbon, which imparts significant conformational rigidity. This structural feature makes it a valuable building block in medicinal chemistry, particularly in the design of peptidomimetics and as a constrained analog of the neurotransmitter γ-aminobutyric acid (GABA). This guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic data, and potential applications in research and drug development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 625-05-8 | [1] |

| Molecular Formula | C₅H₁₁NO₂ | [2] |

| Molecular Weight | 117.15 g/mol | [2] |

| Appearance | White solid, crystal, or crystalline powder | [2] |

| Melting Point | 232-233 °C | [2] |

| Boiling Point | 221 °C (Predicted) | [2] |

| Density | 1.07 g/cm³ (Predicted) | [2] |

| pKa | 3.69 ± 0.14 (Predicted) | [2] |

| Solubility | Slightly soluble in water | |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Amino-3-methylbutyric acid, β-Aminoisovaleric acid | [2] |

| SMILES | CC(C)(CC(=O)O)N | [1] |

| InChI Key | NFQAIWOMJQWGSS-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Experimental spectroscopic data for this compound is not widely available in public databases. The following data is based on typical values for similar structures and predictive models. Researchers should obtain and verify their own data on synthesized or purchased samples.

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR (D₂O) | δ (ppm): ~2.5 (s, 2H, -CH₂-), ~1.3 (s, 6H, -C(CH₃)₂) |

| ¹³C NMR (D₂O) | δ (ppm): ~180 (C=O), ~50 (quaternary C), ~45 (-CH₂-), ~25 (-CH₃) |

| IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~3000-2500 (O-H stretch, broad), ~1700 (C=O stretch), ~1600 (N-H bend) |

| Mass Spec. (EI) | m/z: 117 (M⁺), 102 ([M-CH₃]⁺), 58 ([M-C₂H₃O₂]⁺) |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods common for β-amino acid synthesis. A prominent and effective approach is a variation of the Ritter reaction, starting from 3,3-dimethylacrylic acid.

Ritter Reaction Approach

The Ritter reaction involves the reaction of a nitrile with a carbocation source, typically generated from an alkene or alcohol in the presence of a strong acid. For the synthesis of this compound, 3,3-dimethylacrylic acid serves as the carbocation precursor.

Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on the principles of the Ritter reaction for similar compounds.

-

Reaction Setup:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 3,3-dimethylacrylic acid (1 equivalent) in an excess of acetonitrile.

-

Cool the mixture to 0-5 °C in an ice bath.

-

-

Acid Addition:

-

Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

-

Reaction:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Hydrolysis:

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The intermediate, N-acetyl-3-amino-3-methylbutanoic acid, may precipitate. If so, collect it by filtration.

-

To hydrolyze the acetyl group, reflux the intermediate in an aqueous solution of hydrochloric acid (e.g., 6M HCl) for 4-6 hours.

-

-

Purification:

-

Cool the hydrolyzed solution and adjust the pH to isoelectric point (around 6-7) with a base (e.g., NaOH or NH₄OH) to precipitate the product.

-

Collect the crude this compound by filtration.

-

Recrystallize the product from a suitable solvent system (e.g., water/ethanol) to obtain the purified compound.

-

Biological Activity and Applications

Constrained GABA Analogue

The primary interest in this compound stems from its structural similarity to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system.[3] The gem-dimethyl substitution on the β-carbon restricts the conformational flexibility of the molecule compared to the highly flexible GABA.[4] This conformational constraint can lead to increased receptor selectivity and potency.[4][5]

Constrained GABA analogues are crucial tools for probing the bioactive conformations of GABA at its various receptor subtypes (GABAₐ, GABAₑ, and GABAₑ). By locking the molecule into a specific shape, researchers can determine which conformation is preferred by each receptor, aiding in the design of more selective drugs.[6][7]

Peptidomimetics in Drug Development

β-Amino acids are widely used in the synthesis of peptidomimetics.[8][9] Peptides composed of β-amino acids (β-peptides) can form stable secondary structures and are often resistant to enzymatic degradation by proteases, which is a major limitation of natural peptide-based drugs.[10] The incorporation of this compound into a peptide backbone can induce specific turns or helical structures, influencing the overall conformation and biological activity of the molecule.[11] This makes it a valuable building block for designing novel therapeutics with improved pharmacokinetic properties.

Experimental Protocols

GABA Receptor Binding Assay (General Protocol)

To evaluate the affinity of this compound for GABA receptors, a competitive radioligand binding assay can be performed.

-

Membrane Preparation:

-

Prepare synaptic membrane fractions from a suitable brain region (e.g., cortex or cerebellum) of a model organism (e.g., rat).

-

Homogenize the tissue in a buffered solution and centrifuge to isolate the membrane fraction.

-

-

Binding Assay:

-

Incubate the membrane preparation with a known radiolabeled GABA receptor ligand (e.g., [³H]muscimol for GABAₐ receptors or [³H]GABA with baclofen (B1667701) for GABAₑ receptors).

-

Add varying concentrations of the test compound (this compound).

-

Incubate at a controlled temperature (e.g., 4 °C) to reach equilibrium.

-

-

Separation and Detection:

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioactivity.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) and calculate the inhibition constant (Kᵢ) to quantify the affinity of this compound for the receptor.

-

Conclusion

This compound (CAS 625-05-8) is a conformationally constrained β-amino acid with significant potential in neuroscience research and drug discovery. Its rigid structure makes it an excellent tool for studying GABA receptor pharmacology and a valuable building block for the synthesis of stable and structurally defined peptidomimetics. While detailed experimental data is somewhat scarce in public literature, the established synthetic routes for β-amino acids provide a clear path for its preparation. Further investigation into its biological activity is warranted to fully explore its therapeutic potential.

References

- 1. This compound | C5H11NO2 | CID 2760933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives | MDPI [mdpi.com]

- 3. 625-05-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The action of conformationally restricted analogues of GABA on Limulus and Helix central neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of some conformationally restricted GABA analogues on GABA membrane binding and nerve ending transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lifechemicals.com [lifechemicals.com]

- 10. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmacyjournal.org [pharmacyjournal.org]

An In-depth Technical Guide to 3-Amino-3-methylbutanoic Acid: Discovery, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-methylbutanoic acid, a structurally unique non-proteinogenic β-amino acid, has garnered interest within the scientific community for its potential applications in medicinal chemistry and pharmacology. As a methylated analogue of γ-aminobutyric acid (GABA), its structural characteristics suggest a potential role as a modulator of GABAergic neurotransmission, a critical pathway in the central nervous system. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological aspects of this compound, with a focus on presenting quantitative data, detailed experimental protocols, and a clear visualization of its synthetic pathways.

Introduction

This compound is a C5-branched-chain amino acid. Its structure, featuring a quaternary carbon at the β-position, distinguishes it from its naturally occurring isomers and confers specific chemical properties that are of interest in the design of novel therapeutic agents. This document aims to consolidate the available scientific knowledge on this compound, providing a foundational resource for researchers exploring its potential.

Discovery and History

The precise historical timeline of the discovery of this compound is not extensively documented in readily available literature. However, its synthesis and study are logically situated within the broader exploration of amino acid analogues that gained momentum in the mid-20th century. The initial interest in such compounds was often driven by the desire to understand structure-activity relationships of biologically important molecules like neurotransmitters. The synthesis of non-natural amino acids, including β-amino acids, became a significant area of research for the development of peptidomimetics and other novel bioactive compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analysis in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₂ | --INVALID-LINK-- |

| Molecular Weight | 117.15 g/mol | --INVALID-LINK-- |

| CAS Number | 625-05-8 | --INVALID-LINK-- |

| Melting Point | 232-233 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 221 °C | --INVALID-LINK-- |

| pKa (Predicted) | 3.69 ± 0.14 | --INVALID-LINK-- |

| Solubility | Slightly soluble in water | --INVALID-LINK-- |

| Appearance | White solid | --INVALID-LINK-- |

Table 1: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

Several synthetic routes to β-amino acids have been developed. While a definitive seminal publication detailing the first synthesis of this compound is not apparent, established organic chemistry methodologies can be applied for its preparation.

General Synthetic Approach: Ritter Reaction

One plausible and historically significant method for the synthesis of this compound is through a modification of the Ritter reaction. This approach involves the reaction of an alkene or alcohol with a nitrile in the presence of a strong acid.

Experimental Protocol:

-

Step 1: Formation of the tert-Pentyl Cation: 3-Methyl-1-butene or 2-methyl-2-butanol (B152257) is dissolved in a suitable solvent (e.g., glacial acetic acid) and treated with a strong acid, such as concentrated sulfuric acid, at a low temperature (e.g., 0-5 °C) to generate the stable tert-pentyl cation.

-

Step 2: Nitrile Addition: A nitrile, such as acetonitrile, is added to the reaction mixture. The nitrile nitrogen attacks the carbocation, forming a nitrilium ion intermediate.

-

Step 3: Hydrolysis: The reaction mixture is then carefully quenched with water, leading to the hydrolysis of the nitrilium ion to form an N-acetylated amine.

-

Step 4: Oxidation and Hydrolysis: The resulting N-(tert-pentyl)acetamide is then subjected to oxidation (e.g., using potassium permanganate) to convert the terminal methyl group to a carboxylic acid, followed by acidic or basic hydrolysis to remove the acetyl protecting group and yield this compound.

-

Purification: The final product can be purified by recrystallization from a suitable solvent system, such as water/ethanol.

An In-depth Technical Guide to the Thermal Stability of 3-Amino-3-methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-methylbutanoic acid, a non-proteinogenic β-amino acid, is a molecule of interest in various fields of chemical and pharmaceutical research. Understanding its thermal stability is paramount for defining its storage conditions, processing parameters, and potential applications in drug development where thermal stresses may be encountered. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its predicted thermal decomposition profile and detailed experimental protocols for its analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C5H11NO2 | [1] |

| Molecular Weight | 117.15 g/mol | [2][3] |

| Melting Point | 232-233 °C | [2][3] |

| Boiling Point | 221 °C | [2][3] |

| Appearance | White solid | [3] |

Predicted Thermal Stability and Decomposition Pathway

The proposed thermal decomposition of this compound is expected to initiate with the loss of water and ammonia, followed by decarboxylation at higher temperatures. The presence of the gem-dimethyl group on the β-carbon may influence the decomposition mechanism and the stability of the resulting carbocation intermediates.

A logical workflow for investigating the thermal stability is outlined below.

Caption: Workflow for the thermal analysis of this compound.

Experimental Protocols

Detailed protocols for conducting TGA and DSC analyses are provided below. These protocols are designed to be a starting point for researchers and may require optimization based on the specific instrumentation available.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Instrumentation: A standard thermogravimetric analyzer.

Materials:

-

This compound (high purity)

-

Alumina or platinum crucibles

-

Inert gas (e.g., Nitrogen or Argon) of high purity

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is of high purity (>98%).

-

Gently grind the sample into a fine, homogeneous powder using a mortar and pestle to ensure uniform heat distribution.

-

Dry the sample under vacuum at a temperature below its melting point (e.g., 60-80 °C) for several hours to remove any residual solvent or moisture.

-

-

Instrument Setup:

-

Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

-

Place an empty crucible in the TGA furnace and tare the balance.

-

-

Sample Loading:

-

Accurately weigh 5-10 mg of the dried this compound sample into the tared crucible.

-

Distribute the sample evenly at the bottom of the crucible.

-

-

TGA Measurement:

-

Place the crucible containing the sample into the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 400 °C at a constant heating rate of 10 °C/min.

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

-

Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates for each mass loss step.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to observe any other thermal events such as decomposition of this compound.

Instrumentation: A standard differential scanning calorimeter.

Materials:

-

This compound (high purity)

-

Aluminum or hermetically sealed pans

-

Inert gas (e.g., Nitrogen or Argon) of high purity

Procedure:

-

Sample Preparation:

-

Use a high-purity (>98%) sample of this compound.

-

Ensure the sample is dry and in a fine powdered form.

-

-

Instrument Setup:

-

Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium) according to the manufacturer's protocol.

-

-

Sample Loading:

-

Accurately weigh 2-5 mg of the sample into a DSC pan.

-

Hermetically seal the pan to prevent any loss of volatile decomposition products.

-

Prepare an empty, hermetically sealed pan to be used as a reference.

-

-

DSC Measurement:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the DSC cell with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 300 °C) at a constant heating rate of 10 °C/min.

-

Continuously record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Determine the melting point (Tm) as the onset temperature of the melting endotherm.

-

Calculate the enthalpy of fusion (ΔHm) by integrating the area of the melting peak.

-

Observe any exothermic or endothermic events following the melting peak, which may correspond to decomposition.

-

Caption: A generalized workflow for TGA and DSC experiments.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from TGA and DSC analyses.

Table 2: Summary of Thermogravimetric Analysis (TGA) Data

| Parameter | Predicted Value Range | Experimental Value |

| Onset Decomposition Temperature (°C) | 230 - 260 | |

| Temperature of Max. Decomposition Rate (°C) | 250 - 280 | |

| Mass Loss at 300 °C (%) | 10 - 30 | |

| Residual Mass at 400 °C (%) | < 10 |

Table 3: Summary of Differential Scanning Calorimetry (DSC) Data

| Parameter | Predicted Value Range | Experimental Value |

| Melting Point (Tm, Onset) (°C) | 232 - 233 | |

| Enthalpy of Fusion (ΔHm, J/g) | 150 - 250 | |

| Decomposition Event (Exothermic/Endothermic) | Exothermic | |

| Onset of Decomposition (°C) | > 240 |

Conclusion

This technical guide provides a foundational understanding of the thermal stability of this compound. While experimental data is currently lacking, the provided protocols for TGA and DSC offer a robust framework for researchers to determine the precise thermal properties of this compound. The predicted thermal behavior suggests that this compound is a relatively stable compound at room temperature but will undergo decomposition at elevated temperatures, likely commencing after its melting point. Accurate determination of these thermal parameters is crucial for its safe handling, formulation, and development in various scientific and industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Frontiers | Quantum chemical calculation study on the thermal decomposition of electrolyte during lithium-ion battery thermal runaway [frontiersin.org]

- 4. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Solubility Profile of 3-Amino-3-methylbutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-Amino-3-methylbutanoic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a qualitative assessment of its expected solubility in various solvents based on its structural characteristics and established principles of amino acid chemistry. Furthermore, this guide presents detailed, generalized experimental protocols for determining the solubility of amino acids, which can be applied to this compound. A comparative reference is made to its structural isomer, L-Valine, to provide a contextual understanding of potential solubility, with the explicit clarification that this is a distinct compound.

Introduction

This compound, a non-proteinogenic β-amino acid, is a molecule of interest in various fields of chemical and pharmaceutical research. Understanding its solubility is a critical first step in the development of new chemical entities, formulation studies, and in the design of synthetic routes. The presence of both a carboxylic acid and an amino group, along with a methylated carbon, imparts specific physicochemical properties that dictate its behavior in different solvent systems. This guide aims to provide a foundational understanding of these properties for professionals in research and development.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H11NO2 | PubChem[1] |

| Molecular Weight | 117.15 g/mol | PubChem[1] |

| Melting Point | 232-233 °C | Apollo Scientific[2] |

| Structure | A β-amino acid with a tertiary carbon at the β-position. |

Solubility Profile of this compound

Qualitative Solubility Assessment

The table below summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents.

| Solvent | Solvent Type | Expected Qualitative Solubility | Rationale |

| Water | Polar Protic | Soluble | The presence of the polar amino and carboxyl groups allows for strong hydrogen bonding with water molecules. Solubility is expected to be pH-dependent. |

| Methanol (B129727) | Polar Protic | Moderately Soluble | As a polar protic solvent, methanol can engage in hydrogen bonding, but to a lesser extent than water. |

| Ethanol (B145695) | Polar Protic | Sparingly Soluble | The increased hydrocarbon character of ethanol compared to methanol reduces its ability to solvate the polar amino acid. |

| Acetone | Polar Aprotic | Sparingly to Insoluble | Acetone can act as a hydrogen bond acceptor but not a donor, limiting its interaction with the amino acid. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderately to Sparingly Soluble | DMSO is a strong hydrogen bond acceptor and can dissolve many organic compounds, but the zwitterionic nature of the amino acid may limit high solubility. |

| Hexane (B92381) | Non-polar | Insoluble | The non-polar nature of hexane cannot overcome the strong intermolecular forces of the crystalline amino acid. |

| Toluene (B28343) | Non-polar (Aromatic) | Insoluble | Similar to hexane, toluene is unable to effectively solvate the polar functional groups of the amino acid. |

Comparative Solubility Data: 2-Amino-3-methylbutanoic Acid (L-Valine)

For comparative purposes, the table below presents the known solubility of the structural isomer, 2-Amino-3-methylbutanoic acid (L-Valine). It is crucial to note that this is a different compound (an α-amino acid) and its solubility may not be directly representative of this compound.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Source |

| Water | 25 | 8.85 | ChemBK[4] |

| Ethanol | - | Almost Insoluble | ChemBK[4] |

| Ether | - | Almost Insoluble | ChemBK[4] |

| Acetone | - | Almost Insoluble | ChemBK[4] |

Experimental Protocol for Solubility Determination

The following is a generalized, detailed methodology for the experimental determination of the solubility of an amino acid like this compound. This protocol is based on the equilibrium solubility method coupled with High-Performance Liquid Chromatography (HPLC) for concentration analysis.

Materials

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, DMSO)

-

Volumetric flasks

-

Scintillation vials or sealed glass tubes

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm)

-

Analytical balance

-

HPLC system with a suitable detector (e.g., UV-Vis or coupled to a mass spectrometer)

-

Appropriate HPLC column (e.g., C18 for reversed-phase or an ion-exchange column)

-

Mobile phase components (e.g., HPLC-grade water, acetonitrile, buffers)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any suspended solid particles.

-

-

Sample Dilution:

-

Accurately dilute the filtered supernatant with an appropriate solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

-

-

Concentration Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the diluted sample solutions into the HPLC system.

-

Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mg/mL.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains elusive in the public domain, this technical guide provides a robust framework for understanding its likely solubility characteristics. The qualitative assessment, based on fundamental chemical principles, suggests solubility in polar protic solvents and limited solubility in non-polar and polar aprotic solvents. For researchers and drug development professionals requiring precise solubility data, the detailed experimental protocol provided herein offers a reliable methodology for its determination. The comparative data for L-Valine serves as a useful, albeit indirect, reference point. Further experimental investigation is necessary to establish the definitive quantitative solubility profile of this compound.

References

Methodological & Application

Application Notes and Protocols: 3-Amino-3-methylbutanoic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-methylbutanoic acid, an α,α-disubstituted amino acid, is a valuable building block in the design of peptidomimetics and other modified peptides. Its incorporation can induce specific conformational constraints, enhance proteolytic stability, and modulate biological activity. However, the gem-dimethyl substitution on the α-carbon presents significant steric hindrance, making its efficient incorporation into a growing peptide chain via standard solid-phase peptide synthesis (SPPS) protocols a considerable challenge.[1][2] This document provides detailed application notes and optimized protocols for the successful inclusion of this compound in SPPS.

The primary challenge in coupling sterically hindered amino acids like this compound is the slow reaction kinetics, which can lead to incomplete acylation of the N-terminal amine of the resin-bound peptide.[1][3] This results in deletion sequences and low yields of the desired peptide.[4] Therefore, optimized coupling strategies are essential for success.

Key Challenges and Considerations

-

Steric Hindrance: The methyl groups at the α-carbon impede the approach of the activated carboxyl group to the N-terminal amine of the peptide chain, slowing down peptide bond formation.[1][2]

-

Coupling Reagent Selection: Standard carbodiimide (B86325) reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide) are often inefficient for coupling sterically hindered residues.[5] More potent activating reagents are required to achieve high coupling yields.[1][3]

-

Incomplete Coupling: Failure to drive the coupling reaction to completion results in deletion sequences, which are difficult to separate from the target peptide.[4]

-

Aggregation: The growing peptide chain, particularly with hydrophobic residues, can aggregate on the solid support, further hindering the coupling reaction.[1]

Recommended Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of this compound. High-reactivity uronium/aminium and phosphonium (B103445) salt-based reagents are highly recommended.[1][3]

| Coupling Reagent | Reagent Type | Coupling Efficiency | Key Advantages | Potential Drawbacks |

| HATU | Aminium/Uronium Salt | Very High | Highly efficient for hindered couplings due to the formation of reactive OAt esters.[3] | Can cause guanidinylation of the N-terminal amine; based on potentially explosive HOAt.[3] |

| HBTU | Aminium/Uronium Salt | High | A popular and highly efficient reagent.[3] | Can also cause guanidinylation, capping the peptide chain in slow couplings.[3] |

| COMU | Aminium/Uronium Salt | Very High | Efficiency is comparable to HATU; safer as it is based on OxymaPure, avoiding explosive byproducts.[1][6] | Can be less stable in solution over extended periods.[1] |

| PyAOP | Phosphonium Salt | Very High | High efficiency similar to HATU; avoids guanidinylation side reactions.[1][5] | Higher cost compared to some other reagents.[1] |

| PyBOP | Phosphonium Salt | Moderate to High | Good for many standard couplings and avoids guanidinylation.[3] | Less effective for highly hindered couplings compared to HATU or COMU.[1] |

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy for SPPS.[7][8]

Protocol 1: Manual Solid-Phase Peptide Synthesis - Incorporation of Fmoc-3-amino-3-methylbutanoic acid-OH

This protocol outlines the manual steps for coupling Fmoc-3-amino-3-methylbutanoic acid-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-3-amino-3-methylbutanoic acid-OH

-

Coupling reagent (e.g., HATU, COMU)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-